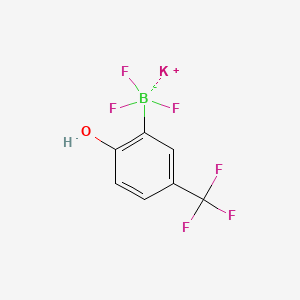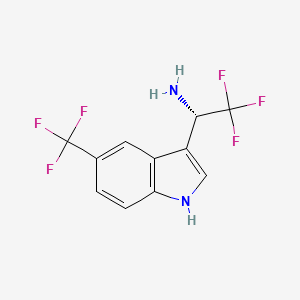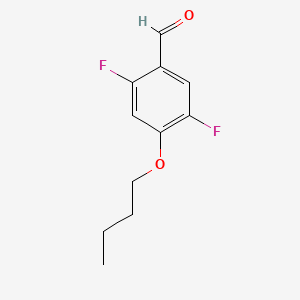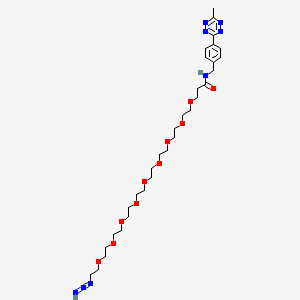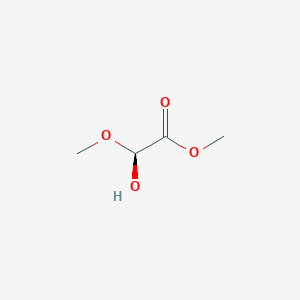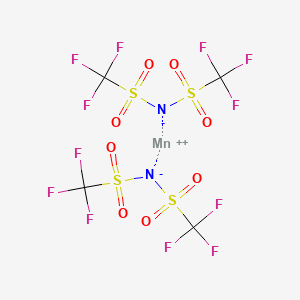
Manganese(II)Bis(trifluoromethanesulfonyl)imide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Manganese(II)Bis(trifluoromethanesulfonyl)imide is an organometallic compound with the molecular formula C4F12MnN2O8S4 and a molecular weight of 615.21 g/mol . It is known for its white to almost white powder or crystalline appearance . This compound is soluble in water and polar organic solvents such as acetonitrile and dimethyl sulfoxide .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Manganese(II)Bis(trifluoromethanesulfonyl)imide can be synthesized through the reaction of manganese(II) chloride with lithium bis(trifluoromethanesulfonyl)imide in an appropriate solvent . The reaction typically takes place under an inert atmosphere to prevent moisture from affecting the reaction. The product is then purified by recrystallization.
Industrial Production Methods
Industrial production methods for this compound involve similar synthetic routes but on a larger scale. The process includes the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
Manganese(II)Bis(trifluoromethanesulfonyl)imide undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized to higher oxidation states of manganese.
Reduction: It can be reduced to lower oxidation states of manganese.
Substitution: It can participate in substitution reactions where the trifluoromethanesulfonyl groups are replaced by other ligands.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various ligands for substitution reactions . The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield manganese(III) or manganese(IV) compounds, while substitution reactions may produce a variety of manganese complexes with different ligands .
Applications De Recherche Scientifique
Manganese(II)Bis(trifluoromethanesulfonyl)imide has a wide range of applications in scientific research, including:
Mécanisme D'action
The mechanism by which Manganese(II)Bis(trifluoromethanesulfonyl)imide exerts its effects involves its ability to interact with various molecular targets. In catalytic applications, it acts as a Lewis acid, facilitating the activation of substrates and promoting chemical transformations . In biological systems, it can interact with proteins and other biomolecules, potentially affecting their function and activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
Manganese(II)Triflate: Another manganese compound used as a catalyst in organic synthesis.
Magnesium Bis(trifluoromethylsulfonyl)imide: Used as an electrolyte in rechargeable batteries.
Uniqueness
Manganese(II)Bis(trifluoromethanesulfonyl)imide is unique due to its high solubility in polar solvents and its ability to act as a strong Lewis acid . This makes it particularly useful in catalytic applications where other manganese compounds may not be as effective .
Propriétés
Formule moléculaire |
C4F12MnN2O8S4 |
|---|---|
Poids moléculaire |
615.2 g/mol |
Nom IUPAC |
bis(trifluoromethylsulfonyl)azanide;manganese(2+) |
InChI |
InChI=1S/2C2F6NO4S2.Mn/c2*3-1(4,5)14(10,11)9-15(12,13)2(6,7)8;/q2*-1;+2 |
Clé InChI |
NNWDGVNRIAAYMY-UHFFFAOYSA-N |
SMILES canonique |
C(F)(F)(F)S(=O)(=O)[N-]S(=O)(=O)C(F)(F)F.C(F)(F)(F)S(=O)(=O)[N-]S(=O)(=O)C(F)(F)F.[Mn+2] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


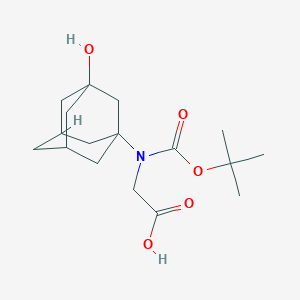

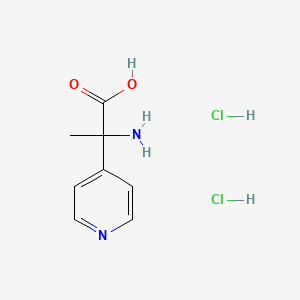
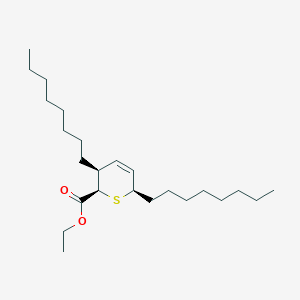
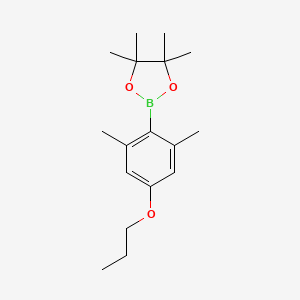
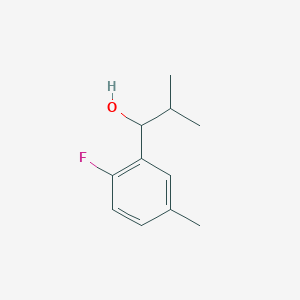
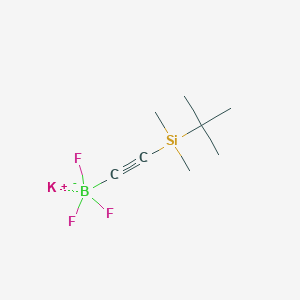
![(3BS,4AR)-3,4,4-Trimethyl-3B,4,4A,5-tetrahydro-1H-cyclopropa[3,4]cyclopenta[1,2-B]pyrrole-2-carboxylic acid](/img/structure/B14033595.png)
![(R)-2-benzyl 8-tert-butyl 3-ethyl 2,8-diazaspiro[4.5]decane-2,3,8-tricarboxylate](/img/structure/B14033608.png)
